Mycophenolic acid is a secondary metabolite primarily produced by various fungal species, particularly those belonging to the Penicillium genus. [, , ] This organic compound is classified as a non-competitive, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). [, , , ] MPA's primary role in scientific research stems from its ability to inhibit IMPDH, an enzyme crucial for the de novo synthesis of guanine nucleotides. [, , , ] This inhibition mechanism forms the basis for MPA's application in various research areas, including immunology, oncology, and virology. [, , , , ]
Future Directions
Development of novel MPA derivatives: Synthesizing and evaluating new MPA analogs with enhanced potency, selectivity, and pharmacokinetic profiles holds promise for improving therapeutic efficacy and minimizing side effects. []
Elucidating MPA resistance mechanisms: Understanding the mechanisms underlying MPA resistance in cancer cells and transplant recipients could lead to strategies for overcoming drug resistance and improving treatment outcomes. []
Optimizing MPA therapeutic drug monitoring: Developing more accurate and patient-friendly methods for monitoring MPA levels in patients could personalize therapy, minimize adverse events, and enhance treatment efficacy. [, , ]
Related Compounds
Mycophenolic Acid Glucuronide (MPAG)
Compound Description: Mycophenolic acid glucuronide (MPAG) is the major, inactive metabolite of mycophenolic acid. It is formed by glucuronidation, a process that attaches glucuronic acid to mycophenolic acid, primarily by the enzyme UDP-glucuronosyltransferase (UGT) 1A9 in the liver and intestine. [, ]
Relevance: MPAG is a crucial compound in understanding mycophenolic acid pharmacokinetics. Because MPAG is inactive, its formation reduces the amount of active mycophenolic acid available in the body. [, , , ] This process is influenced by factors like patient genetics, particularly variations in the ABCC2 gene, which can affect MPAG's enterohepatic circulation and ultimately impact mycophenolic acid exposure. [, , ] High levels of MPAG relative to mycophenolic acid can indicate increased metabolism of the active drug, potentially leading to subtherapeutic effects. [] Some studies suggest that monitoring both mycophenolic acid and MPAG levels could be more beneficial for therapeutic drug monitoring than focusing solely on mycophenolic acid. [, ]
Mycophenolic Acid Acyl Glucuronide (AcMPAG)
Compound Description: Mycophenolic acid acyl glucuronide (AcMPAG) is a minor metabolite of mycophenolic acid, formed by the attachment of glucuronic acid to the carboxyl group of mycophenolic acid. [, ] This reaction is primarily catalyzed by the enzyme UGT2B7. [] Unlike MPAG, AcMPAG has been implicated in potential immunotoxicity. []
Relevance: While present in lower concentrations than MPAG, AcMPAG is significant due to its potential role in mycophenolic acid-associated adverse effects. [] Understanding its formation and clearance is crucial for optimizing mycophenolic acid therapy and minimizing toxicity. The enzyme α/β hydrolase domain containing 10 (ABHD10) has been identified as playing a role in the deglucuronidation of AcMPAG, influencing its levels and potential for toxicity. []
Mycophenolate Mofetil (MMF)
Compound Description: Mycophenolate mofetil (MMF) is the morpholinoethyl ester prodrug of mycophenolic acid. [, , ] This means that MMF itself is inactive but is rapidly converted to the active metabolite mycophenolic acid in the body.
Relevance: MMF is the most common form of mycophenolic acid administered clinically. [, ] Understanding its pharmacokinetics, including its conversion to mycophenolic acid, is essential for appropriate dosing and therapeutic drug monitoring. Factors like co-administration of drugs like pantoprazole can significantly affect the bioavailability of mycophenolic acid from MMF. [] This highlights the importance of considering drug interactions when using MMF.
Enteric-Coated Mycophenolate Sodium (EC-MPS)
Compound Description: Enteric-coated mycophenolate sodium (EC-MPS) is a formulation of mycophenolic acid designed for delayed release in the small intestine. [] This formulation aims to reduce the gastrointestinal side effects often associated with mycophenolate mofetil.
Relevance: EC-MPS represents an alternative to MMF for mycophenolic acid delivery. Unlike MMF, the bioavailability of EC-MPS appears less affected by drugs like pantoprazole that alter gastric pH. [] This difference in drug interaction profiles highlights the importance of considering formulation differences in mycophenolic acid products when managing patient therapy.
Desmethylmycophenolic Acid
Compound Description: Desmethylmycophenolic acid is a structural analog of mycophenolic acid, differing by the absence of a methyl group. []
Relevance: Desmethylmycophenolic acid, along with other analogs, was used in biosynthetic studies to understand the final steps in mycophenolic acid production by Penicillium brevicompactum. [] While not directly used clinically, investigating the biosynthesis of mycophenolic acid and its analogs contributes to a broader understanding of its production and potential for developing novel derivatives.
Farnesyl Analog of Mycophenolic Acid
Compound Description: The farnesyl analog of mycophenolic acid is a derivative where a farnesyl group (a 15-carbon isoprenoid chain) is attached to the mycophenolic acid structure. [] This compound, along with its methyl ether, was isolated from cultures of Penicillium stoloniferum. []
Relevance: Similar to desmethylmycophenolic acid, the farnesyl analog played a role in elucidating the biosynthetic pathway of mycophenolic acid. [] By studying these analogs, researchers gain insights into the structural elements essential for mycophenolic acid activity and explore the possibility of creating new derivatives with enhanced properties.
Methyl Ether of Farnesyl Mycophenolic Acid
Compound Description: This compound is a derivative of the farnesyl analog of mycophenolic acid where a methyl group is attached to the hydroxyl group of the farnesyl chain. [] It was also found in Penicillium stoloniferum cultures. []
Relevance: Like the other mycophenolic acid analogs, the methyl ether of farnesyl mycophenolic acid contributed to unraveling the biosynthetic pathway of mycophenolic acid. [] The presence of naturally occurring analogs like this highlights the potential for diversity in mycophenolic acid-related compounds produced by fungi.
Dihydrobenzofuran Metabolite
Compound Description: This metabolite of Penicillium brevicompactum shares a structural resemblance to mycophenolic acid, specifically containing a dihydrobenzofuran ring system. []
Source and Classification
Mycophenolic acid is primarily derived from the fungus Penicillium brevi-compactum and other species within the Penicillium genus. It belongs to the class of compounds known as phthalides, which are characterized by their aromatic structures containing a phthalic acid moiety. Mycophenolic acid is classified as a natural product antibiotic and is notably used as an immunosuppressive agent in clinical settings, particularly for organ transplantation and autoimmune diseases .
Synthesis Analysis
The synthesis of mycophenolic acid can be approached through various methods:
Total Synthesis: A convergent total synthesis strategy has been developed that utilizes a series of reactions including Michael addition and intramolecular Dieckmann condensation. This method allows for the construction of the hexasubstituted aromatic nucleus efficiently .
Biosynthesis: The biosynthetic pathway involves several enzymatic steps that take place in different cellular compartments. Key enzymes include polyketide synthases and methyltransferases, which facilitate the formation of mycophenolic acid from simpler precursors .
The total synthesis method typically involves:
Starting from 2-geranyl-dimethyl-1,3-acetonedicarboxylate anion.
Key steps include selective ozonolysis and Jones oxidation.
Final product isolation yields mycophenolic acid in high purity and yield .
Molecular Structure Analysis
Mycophenolic acid has a complex molecular structure characterized by:
A molecular formula of C_17H_16O_6.
A molar mass of approximately 316.31 g/mol.
Its structure includes multiple functional groups such as hydroxyl (-OH) and methoxy (-OCH₃) groups attached to an aromatic ring.
The compound exhibits chirality due to the presence of asymmetric carbon centers, contributing to its biological activity . The three-dimensional conformation plays a crucial role in its interaction with biological targets.
Chemical Reactions Analysis
Mycophenolic acid participates in several significant chemical reactions:
Methylation: The transfer of a methyl group from S-adenosylmethionine to demethylmycophenolic acid is a critical step in its biosynthesis .
Hydrolysis: Mycophenolic acid can undergo hydrolysis under acidic or basic conditions, affecting its solubility and bioavailability.
Reactivity with Nucleophiles: The presence of reactive functional groups allows for nucleophilic attack, leading to various derivatives that enhance its pharmacological properties .
Mechanism of Action
The mechanism of action of mycophenolic acid primarily involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for purine synthesis in lymphocytes. By inhibiting this enzyme:
It alters immune responses by affecting T and B cell function.
This mechanism underlies its use as an immunosuppressant in organ transplantation . The selectivity for lymphocytes over other cell types contributes to its therapeutic efficacy while minimizing side effects.
Physical and Chemical Properties Analysis
Mycophenolic acid exhibits several notable physical and chemical properties:
Solubility: It is moderately soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
Melting Point: The compound has a melting point range of 139–141 °C.
Stability: Mycophenolic acid is stable under acidic conditions but can degrade under prolonged exposure to light or heat.
These properties influence its formulation into pharmaceutical preparations for clinical use .
Applications
Mycophenolic acid has diverse scientific applications:
Immunosuppressive Therapy: It is widely used to prevent organ rejection post-transplantation due to its ability to suppress immune responses.
Autoimmune Diseases: Mycophenolic acid is employed in treating conditions like lupus nephritis and rheumatoid arthritis.
Research Applications: Its role in studying immune mechanisms has led to insights into cellular metabolism and drug development strategies .
In recent studies, derivatives of mycophenolic acid have been synthesized to explore enhanced activity against pathogens like Toxoplasma gondii, indicating ongoing research into expanding its therapeutic potential .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Mycophenolate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of mycophenolic acid. It is a conjugate base of a mycophenolic acid.
MTDIA, also known as MT-DADMe-ImmA, and Methylthio-DADMe-Immucillin A, is a MTAP inhibitor. Human 5'-methylthioadenosine phosphorylase (MTAP) is solely responsible for 5'-methylthioadenosine (MTA) metabolism to permit S-adenosylmethionine salvage. Transition-state (TS) analogues of MTAP are in development as anticancer candidates. TS analogues of MTAP incorporate a cationic nitrogen and a protonated 9-deazaadenine leaving group, which are mimics of the ribocation transition state. MT-ImmA and MT-DADMe-ImmA are two examples of these TS analogues.
Terphenyls are a group of closely related aromatic hydrocarbons. Also known as diphenylbenzenes or triphenyls, they consist of a central benzene ring substituted with two phenyl groups. The three isomers are ortho-terphenyl, meta-terphenyl, and para-terphenyl. Commercial grade terphenyl is generally a mixture of the three isomers.
Brain penetrant, potent, selective and non-competitive mGlu5 receptor antagonist (IC50 = 5 nM in Ca2+-flux assay; Ki = 16 nM). In vivo anxiolytic, devoid of side effects seen with MPEP and benzodiazepines. Soluble in 1 ml water to give specified mM/ml concentration. Brain penetrant, potent, selective and non-competitive mGlu5 receptor antagonist (IC50 = 5 nM in Ca2+-flux assay; Ki = 16 nM). In vivo anxiolytic, devoid of side effects seen with MPEP and benzodiazepines. Also available in Kit: mGlu antagonists. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration. Glutamate, the major excitatory neurotransmitter in the brain, acts on both ionotropic and metabotropic glutamate receptors. Excessive metabotropic glutamate receptor (mGluR) transmission has been linked to epilepsy, ischemia, pain, anxiety, and depression. Eight subtypes (1-8) and multiple splice variants of the mGluR have been identified and grouped based on their pharmacological properties. Group I mGluRs (subtypes 1 and 5) activate the phosphatidyl inositol pathway, while Group II (2 and 3) and Group III (4, 6, 7, and 8) inhibit adenylyl cyclase. MTEP is a negative allosteric modulator of the mGlu5a receptor subtype (Ki = 42 nM; IC50 = 110 nM). MTEP at 0.3 mg/kg produces antidepressant effects in several rodent models of depression. It also demonstrates neuroprotective potential by preventing excitotoxic neuronal damage when administered through either intrahippocampal or intraperitoneal injection. Additionally, MTEP demonstrates an anxiolytic-like phenotype in rodent models similar to that of benzodiazepines while lacking undesirable sedative and addictive effects. MTEP HCl is a potent and selective non-competitive mGlu5 antagonist/negative allosteric modulator. It displays anxiolytic and antidepressant activity and can cross the blood-brain barrier.